N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiophene ring, and a benzothiazole ring, which are all fused together with a hydroxyethyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide involves several steps. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate is further reacted with suitably substituted amines and formaldehyde in ethanol to form Mannich bases . The final step involves the reaction of the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid .
Chemical Reactions Analysis
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide, acetic acid, and formaldehyde . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxadiazole derivatives, while reduction reactions may yield thiophene derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial and antifungal properties . In material science, it has been explored for its optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Additionally, its unique structure makes it a valuable compound for studying the electronic properties of heterocyclic compounds .
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways. The furan and thiophene rings in the compound are known to interact with lipophilic amino acids, which can affect the function of enzymes and receptors . Additionally, the benzothiazole ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide is unique due to its combination of furan, thiophene, and benzothiazole rings. Similar compounds include other heterocyclic compounds such as 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-13(15-5-6-16(25-15)14-2-1-7-23-14)9-19-18(22)11-3-4-12-17(8-11)24-10-20-12/h1-8,10,13,21H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEBFMFVFONLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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